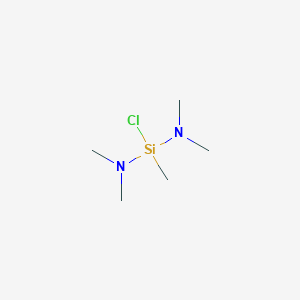
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not fully understood. However, it is believed to act by binding to specific receptors in the central nervous system, which leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety. It has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments include its relatively simple synthesis method and its potential applications in the field of medicinal chemistry. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One direction is to further investigate its potential applications in the treatment of epilepsy and pain. Another direction is to investigate its potential applications in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can be achieved through a two-step process. The first step involves the reaction of 2-chloro-5-methyl benzothiazole with phenyl hydrazine to form 2-phenylhydrazino-5-methylbenzo[b]thiophene. The second step involves the reaction of the intermediate product with cyanogen bromide to form the final product.
Aplicaciones Científicas De Investigación
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been the subject of several studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. It has also been found to exhibit significant analgesic activity, making it a potential candidate for the treatment of pain.
Propiedades
Número CAS |
10554-33-3 |
|---|---|
Nombre del producto |
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
6-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-9-7-8-12-11(14-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
Clave InChI |
IGZBZCNWAVEAJS-UHFFFAOYSA-N |
SMILES |
CC1CCN=C(S1)NC2=CC=CC=C2 |
SMILES canónico |
CC1CCN=C(S1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















